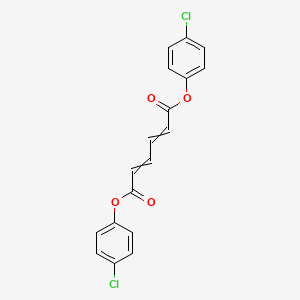
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl group attached to the L-ornithine backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine typically involves multiple steps, starting from L-ornithine. The key steps include:
Protection of the amine group: The amine group of L-ornithine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using a difluoromethylating reagent such as difluoromethyl bromide (CF~2~Br) under appropriate conditions.
Industrial Production Methods
Industrial production methods for N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative of L-ornithine.
Substitution: Replacement of the difluoromethyl group with other functional groups results in various substituted derivatives of L-ornithine.
Aplicaciones Científicas De Investigación
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways involving ornithine and its derivatives.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. The difluoromethyl group can influence the compound’s reactivity and stability, potentially affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(tert-Butoxycarbonyl)-L-ornithine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-(Difluoromethyl)-L-ornithine: Lacks the Boc protecting group, making it more susceptible to reactions at the amine site.
Uniqueness
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is unique due to the presence of both the Boc protecting group and the difluoromethyl group. This combination allows for selective reactions and enhanced stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.
Propiedades
Número CAS |
765937-96-0 |
|---|---|
Fórmula molecular |
C11H20F2N2O4 |
Peso molecular |
282.28 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(difluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H20F2N2O4/c1-10(2,3)19-9(18)15-11(7(12)13,8(16)17)5-4-6-14/h7H,4-6,14H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Clave InChI |
QXCUEJMERICJSF-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@](CCCN)(C(F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCN)(C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)
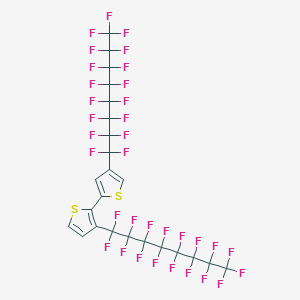
![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
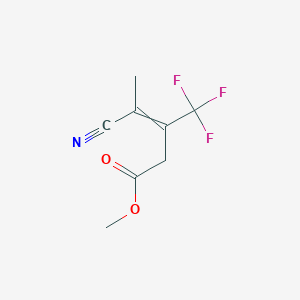
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
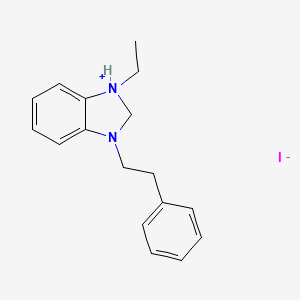
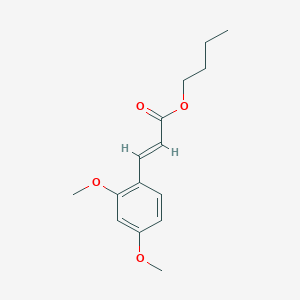
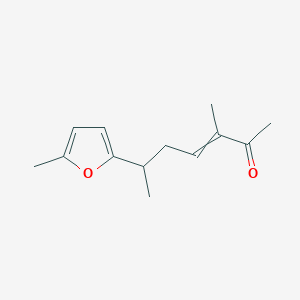
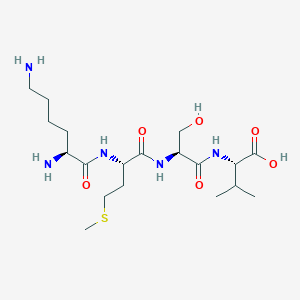
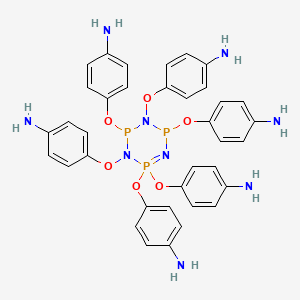
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)

